An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane
An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS No. 164987-79-5). This bifunctional molecule incorporates a protected ketone in the form of a dioxolane ring and two primary alkyl bromide moieties, making it a potentially valuable building block in organic synthesis. This document consolidates available data, presents detailed experimental protocols, and visualizes key chemical processes to support its application in research and development.
Chemical Properties and Data
2,2-Bis(2-bromoethyl)-1,3-dioxolane is a halogenated acetal. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and data from chemical suppliers.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source/Method |
| CAS Number | 164987-79-5 | [1][2][3] |
| Molecular Formula | C₇H₁₂Br₂O₂ | [2][4] |
| Molecular Weight | 287.98 g/mol | [1][2] |
| IUPAC Name | 2,2-bis(2-bromoethyl)-1,3-dioxolane | [4] |
| Physical State | Solid | [4] |
| Purity | ≥95% | [4] |
| ¹H NMR (Predicted) | δ ~3.9-4.1 (s, 4H), ~2.2-2.5 (t, 4H) | [1] |
| ¹³C NMR (Predicted) | δ ~100-110 (C), ~65-70 (CH₂), ~35-40 (CH₂) | [1] |
| Mass Spectrum | Expected M, M+2, M+4 isotopic pattern | [1] |
| Key IR Absorptions | ~1200-1000 cm⁻¹ (C-O-C stretch) | [1] |
Synthesis and Experimental Protocols
The primary route to 2,2-Bis(2-bromoethyl)-1,3-dioxolane is the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1]
Synthesis of Precursor: 1,5-dibromo-3-pentanone
A detailed protocol for the synthesis of the precursor, 1,5-dibromo-3-pentanone, has been described.[5]
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Reaction: N-Bromosuccinimide (1.70 mol) is added to a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L).
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Procedure: The reaction mixture is heated to reflux for 14 hours. After cooling to room temperature, the mixture is filtered. The filtrate is washed sequentially with water (500 mL) and brine (500 mL), dried over anhydrous sodium sulfate, and concentrated to yield 1,5-dibromopentan-3-one as a brown liquid (77% yield).[5]
Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane
The following is a representative experimental protocol for the synthesis of the title compound based on standard acid-catalyzed ketalization procedures.
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Materials:
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1,5-dibromo-3-pentanone
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Ethylene glycol (1.1 equivalents)
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p-Toluenesulfonic acid (catalytic amount)
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Toluene
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
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Condenser
-
Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 1,5-dibromo-3-pentanone, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
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Heat the mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
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Chemical Reactivity and Applications
The chemical reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane is dominated by its two key functional groups: the dioxolane ring and the two bromoethyl chains.
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Dioxolane Ring (Protected Ketone): The 1,3-dioxolane moiety is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the ketone functionality of the parent 1,5-dibromo-3-pentanone.[1] This allows for the protection of the ketone during synthetic steps that would otherwise affect it.
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Bromoethyl Groups: The two primary alkyl bromide groups are susceptible to nucleophilic substitution, making this molecule a useful building block for introducing a spiro-acetal core into larger molecules.[1] It can undergo double nucleophilic substitution reactions.
Due to the presence of two reactive bromine atoms, this compound is a potential precursor for the formation of di-Grignard or di-organozinc reagents.[1]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane.
Chemical Reactivity Pathways
Caption: Key reactivity pathways of the title compound.
Conclusion
2,2-Bis(2-bromoethyl)-1,3-dioxolane is a bifunctional molecule with potential applications in organic synthesis as a building block for more complex structures. Its protected ketone and dual alkyl bromide functionalities offer a unique combination of stability and reactivity. While detailed experimental data remains limited, this guide provides a solid foundation for its synthesis and utilization in a research and development setting. Further investigation into its reactivity and potential applications is warranted.
References
- 1. 2,2-Bis(2-bromoethyl)-1,3-dioxolane | 164987-79-5 | Benchchem [benchchem.com]
- 2. 164987-79-5|2,2-Bis(2-bromoethyl)-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 3. 2,2-bis(2-bromoethyl)-1,3-dioxolane | 164987-79-5 [sigmaaldrich.com]
- 4. Lifechemicals Shop [shop.lifechemicals.com]
- 5. 1,5-DIBROMO-PENTAN-3-ONE | 140200-76-6 [chemicalbook.com]
